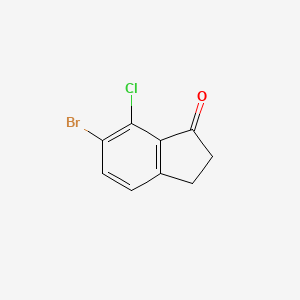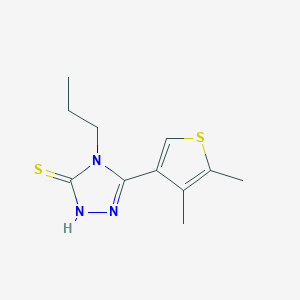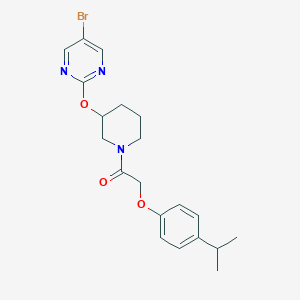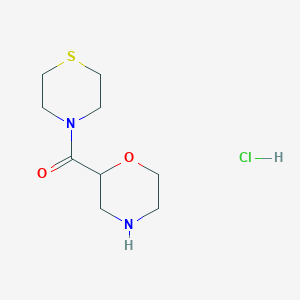
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride is not fully understood. However, studies have suggested that this compound inhibits the activity of specific enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biochemical and Physiological Effects
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, studies have suggested that this compound may have potential as an anti-viral agent. However, further studies are needed to fully understand the biochemical and physiological effects of Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride.
Advantages and Limitations for Lab Experiments
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that the mechanism of action of this compound is not fully understood. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound.
Future Directions
There are several future directions for the study of Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride. One direction is to further investigate the mechanism of action of this compound. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound. Another direction is to explore the potential applications of this compound in other fields, such as virology and immunology. Finally, studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.
Conclusion
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. While further studies are needed to fully understand the potential therapeutic applications of this compound, the current research suggests that Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride has potential as an anti-cancer and anti-inflammatory agent.
Synthesis Methods
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride is synthesized through a specific method that involves the reaction between morpholine and thiomorpholine in the presence of methanone and hydrochloric acid. The reaction yields Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride as a white crystalline powder. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that Morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
properties
IUPAC Name |
morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S.ClH/c12-9(8-7-10-1-4-13-8)11-2-5-14-6-3-11;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPNFOINMVGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N2CCSCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

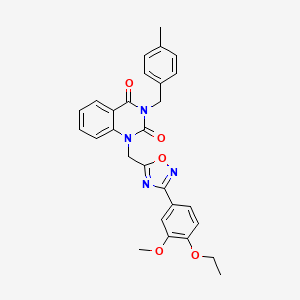
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)
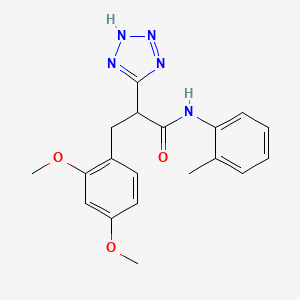


![Ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2370864.png)
![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)

![5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2370867.png)
